Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a chloromethyl (-CH₂Cl) substituent at the C4 position, a methyl group at C6, and an ethoxycarbonyl group at C3.
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c1-3-15-8(13)7-5(2)11-9(14)12-6(7)4-10/h6H,3-4H2,1-2H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXYTDACAVHJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Oxidized forms of the pyrimidine ring.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Key Synthesis Steps:
- Reagents : Aldehyde (e.g., chlorobenzaldehyde), ethyl acetoacetate, and urea.
- Catalyst : p-Toluenesulfonic acid (PTSA) is often used to facilitate the reaction.
- Conditions : The reaction is typically carried out in ethanol at reflux temperatures.
Biological Activities
Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for various biological activities:
Antimicrobial Activity
Research has indicated that compounds derived from tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of this compound showed activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Reference |
|---|---|---|
| Ethyl 4-(chloromethyl)-6-methyl | Gram-positive bacteria | |
| Ethyl 4-(chloromethyl)-6-methyl | Gram-negative bacteria |
Anticancer Potential
A series of studies have explored the anticancer properties of related compounds. For example, derivatives have been identified as inhibitors of mitotic kinesin Eg5, which is crucial for cancer cell proliferation.
| Study | Target | Outcome |
|---|---|---|
| Eg5 Inhibition Study | Cancer Cells | Significant inhibition observed |
Therapeutic Applications
The diverse biological activities of this compound suggest its potential use in drug development:
- Antimicrobial Agents : Its effectiveness against bacteria makes it a candidate for developing new antibiotics.
- Anticancer Drugs : The ability to inhibit cancer cell proliferation positions it as a potential therapeutic agent in oncology.
Case Studies
Several case studies have documented the synthesis and application of this compound:
- Case Study 1 : A study conducted in 2019 synthesized a related compound via the Biginelli reaction and tested its antibacterial properties against E. coli and Staphylococcus aureus. The results indicated promising activity with minimum inhibitory concentrations (MIC) below standard thresholds for effective treatment.
- Case Study 2 : Research published in 2020 focused on the anticancer effects of tetrahydropyrimidine derivatives. Compounds were tested in vitro against various cancer cell lines with notable cytotoxic effects reported.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at the C4 Position
The C4 position is critical for modulating electronic, steric, and biological properties. Key analogs and their substituents are summarized below:
Key Observations :
- Alkyl vs. Aryl : Chloromethyl (alkyl) increases reactivity, while aryl groups (e.g., bromophenyl) enhance steric bulk and intermolecular interactions.
- Heterocyclic vs. Simple Aryl : Imidazothiazole and furan substituents improve target binding via heteroatom interactions, unlike inert alkyl groups.
- Electron-Withdrawing vs. Donating Groups : Chloromethyl (electron-withdrawing) polarizes the DHPM core, whereas methoxy (electron-donating) stabilizes resonance structures .
Key Observations :
Physicochemical Properties
Key Observations :
- Polarity : Methoxy and hydroxyl substituents improve solubility in polar solvents (e.g., DMSO), whereas chloromethyl and bromophenyl analogs are more lipophilic.
- Thermal Stability : Methoxy-substituted analogs exhibit defined melting points (~90°C), suggesting crystalline stability .
Biological Activity
Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through various methods, including cycloaddition reactions and condensation processes. The general synthetic route includes:
- Formation of Tetrahydropyrimidine Ring : Starting from a suitable aldehyde and a urea derivative.
- Chloromethylation : Introduction of the chloromethyl group using chloromethyl methyl ether or similar reagents.
- Esterification : Conversion of the carboxylic acid to an ester form using ethyl alcohol in the presence of acid catalysts.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could be further developed as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 15 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- DNA Interaction : It has been suggested that this compound can intercalate with DNA, disrupting replication processes.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics evaluated the antimicrobial properties against multi-drug resistant strains and found that the compound effectively reduced bacterial load in infected models.
- Anticancer Research : A recent publication in Cancer Letters reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer.
Q & A
Q. Key Considerations :
- Purity Control : Monitor by TLC or HPLC to detect byproducts like uncyclized intermediates.
- Workup : Acidic or neutral conditions are critical to avoid decomposition of the chloromethyl group.
How can reaction conditions be optimized to enhance yield and regioselectivity?
Optimization involves:
- Catalyst Screening : Transition metal catalysts (e.g., FeCl₃) improve cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions with the chloromethyl group.
- Temperature Gradients : Stepwise heating (e.g., 80°C → 110°C) balances reactivity and stability .
Q. Example Protocol :
| Parameter | Optimal Condition |
|---|---|
| Catalyst | HCl (10 mol%) |
| Solvent | Ethanol (reflux) |
| Reaction Time | 12–18 hours |
| Yield | 65–75% (typical) |
What advanced techniques are used for structural elucidation and conformational analysis?
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELX programs (e.g., SHELXL97) refine structures with R-factors < 0.05 .
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict molecular electrostatic potentials (MESP) and frontier orbitals, validating experimental UV-Vis and NMR data .
Case Study :
In related dihydropyrimidinones, the tetrahydropyrimidine ring adopts a boat conformation , stabilized by N–H···O hydrogen bonds forming R₂²(8) motifs .
How do substituents like chloromethyl influence biological activity?
The chloromethyl group enhances electrophilicity , facilitating interactions with biological targets. For example:
- Antitubercular Activity : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) show IC₅₀ values < 1 µM against Mycobacterium tuberculosis H37Rv, surpassing isoniazid in some cases .
- Thymidine Phosphorylase Inhibition : Chlorinated analogs exhibit competitive inhibition (Kᵢ ~ 0.014 µM) due to hydrophobic pocket interactions .
Q. Structure-Activity Relationship (SAR) Guidelines :
| Substituent Position | Bioactivity Trend |
|---|---|
| 4-Chloromethyl | ↑ Cytotoxicity, ↑ Enzymatic Kᵢ |
| 6-Methyl | Stabilizes ring conformation |
How to resolve discrepancies between experimental and computational data?
- Validation Steps :
- Cross-check DFT-predicted bond lengths/angles with crystallographic data (< 0.05 Å deviation acceptable) .
- Reassess solvent effects in TD-DFT calculations if UV-Vis λ_max mismatches experimental values.
- Use Hirshfeld surface analysis to quantify intermolecular interactions overlooked in gas-phase computations .
Example : In ethyl 4-(3,4-dimethoxyphenyl) derivatives, MESP maps revealed charge localization discrepancies between theory and X-ray-derived electron density .
What strategies improve selectivity in metal-sensing applications?
- Nanoparticle Modification : Silver nanoparticles functionalized with β-cyclodextrin inclusion complexes enhance selectivity for Hg²⁺ detection (LOD ~ 10 nM) via π-π stacking and halogen interactions .
- Derivatization : Introduce thiol or carboxylate groups to the pyrimidinone core for chelation-enhanced fluorescence .
How to design derivatives for high-throughput biological screening?
- Library Design :
- Diversity : Vary substituents at positions 4 (aryl/alkyl) and 2 (oxo/thioxo).
- Synthetic Feasibility : Use parallel synthesis with automated liquid handlers.
- Screening Protocol :
What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct Formation : Chloromethyl groups may undergo hydrolysis to hydroxymethyl derivatives; use anhydrous conditions and inert atmospheres.
- Purification : Column chromatography on silica gel (hexane/EtOAc gradient) achieves >95% purity. Avoid prolonged heating during solvent removal .
How to interpret conflicting bioactivity data across studies?
- Data Triangulation :
- Meta-Analysis : Use QSAR models to identify outliers due to substituent electronic effects .
What computational tools predict metabolic stability of derivatives?
- ADMET Prediction : SwissADME or pkCSM estimate metabolic pathways (e.g., CYP3A4-mediated oxidation of chloromethyl groups).
- Molecular Dynamics (MD) : Simulate binding to human serum albumin to predict plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
